Sulconazole Nitrate

Descripción

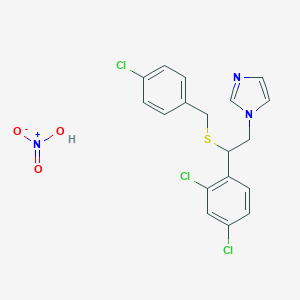

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-[2-[(4-chlorophenyl)methylsulfanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl3N2S.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKGMGQUHDNAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045490 | |

| Record name | Sulconazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

48.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855903 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

61318-91-0 | |

| Record name | Sulconazole nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61318-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulconazole nitrate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061318910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulconazole nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulconazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-[[(4-Chlorophenyl)methyl]thio]-2-(2,4-dichlorophenyl)ethyl]-1Himidazole mononitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULCONAZOLE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T89100D5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sulconazole Nitrate: A Technical Guide to its Mechanism of Action on Fungal Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism by which sulconazole (B1214277) nitrate (B79036) exerts its antifungal effects, with a primary focus on its interaction with the fungal cell membrane.

Executive Summary

Sulconazole nitrate is a broad-spectrum imidazole (B134444) antifungal agent.[1] Its primary mechanism of action is the disruption of fungal cell membrane integrity by inhibiting the synthesis of ergosterol (B1671047), a vital component of these membranes.[2][3] This is achieved through the specific inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[3][4] This inhibition leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors, which alters membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the cessation of fungal growth and cell death.[3][5]

Core Mechanism of Action: Ergosterol Biosynthesis Inhibition

The fungistatic and fungicidal activity of sulconazole stems from its targeted disruption of the ergosterol biosynthesis pathway.[3] Ergosterol serves a similar function in fungi to that of cholesterol in mammalian cells, maintaining membrane fluidity, structure, and function.[6]

Sulconazole, like other imidazole antifungals, specifically targets and inhibits lanosterol 14α-demethylase, a key enzyme in the conversion of lanosterol to ergosterol.[4][6] This enzyme is a member of the cytochrome P450 family (CYP51).[7][8] The inhibition of this enzyme leads to two critical downstream effects:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane, making it more permeable.[3]

-

Accumulation of Toxic Sterols: The enzymatic block causes the accumulation of lanosterol and other 14α-methylated sterols within the cell membrane.[3][7] These accumulated sterols do not properly fit into the membrane structure, further disrupting its organization and leading to increased permeability and the leakage of essential cellular components.[3]

This dual-effect cascade ultimately inhibits fungal growth and replication.[4]

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Quantitative Data

Sulconazole's inhibitory action is not entirely specific to fungal P450 enzymes. It also exhibits inhibitory activity against various human cytochrome P450 isoforms, which is a critical consideration in drug development for assessing potential drug-drug interactions.

Table 1: Inhibition of Human Cytochrome P450 Isozymes by Sulconazole

| Cytochrome P450 Isozyme | Inhibition Constant (Kᵢ) |

|---|---|

| CYP1A2 | 0.4 µM |

| CYP2B6 | 0.04 µM |

| CYP2C9 | 0.01 µM |

| CYP2C19 | 0.008 µM |

| CYP2D6 | 0.40 µM |

Data sourced from a study on the inhibition of P450s by imidazole derivatives.[9][10]

While comprehensive public data on the IC₅₀ of sulconazole against fungal lanosterol 14α-demethylase is limited, its broad-spectrum activity is demonstrated by low Minimum Inhibitory Concentrations (MIC) against various fungi. It has shown activity against dermatophytes and yeasts at concentrations below 5 mg/L in vitro.[1]

Experimental Protocols

The mechanism of action of this compound can be elucidated through a series of established in vitro experiments.

Antifungal Susceptibility Testing (MIC Determination)

This protocol determines the minimum concentration of an antifungal agent required to inhibit the visible growth of a fungus. The broth microdilution method is a standard approach.[11][12]

Protocol: Broth Microdilution Assay (Adapted from CLSI M27-A2) [11]

-

Inoculum Preparation: Fungal isolates (e.g., Candida albicans) are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. A suspension is prepared in sterile saline and adjusted to the turbidity of a 0.5 McFarland standard.

-

Drug Dilution: A serial two-fold dilution of this compound is prepared in RPMI-1640 medium within a 96-well microtiter plate.

-

Inoculation: The standardized fungal inoculum is further diluted and added to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is read as the lowest concentration of this compound that causes a significant (typically ≥50%) inhibition of fungal growth compared to the drug-free control well.

Ergosterol Synthesis Inhibition Assay

This assay quantifies the reduction in ergosterol and the accumulation of 14α-methylated sterols in fungal cells upon treatment with sulconazole.

Protocol: Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Fungal Culture and Treatment: A liquid culture of the target fungus is grown to mid-logarithmic phase. The culture is then treated with this compound (at sub-inhibitory concentrations) or a vehicle control for a defined period (e.g., 8-16 hours).

-

Cell Harvesting and Saponification: Fungal cells are harvested by centrifugation, washed, and the cell pellet is saponified using alcoholic potassium hydroxide (B78521) to hydrolyze lipids and release sterols.

-

Sterol Extraction: Non-saponifiable lipids (containing the sterols) are extracted from the mixture using an organic solvent like n-heptane or hexane.

-

Derivatization: The extracted sterols are derivatized (e.g., silylated) to increase their volatility for GC analysis.

-

GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The gas chromatograph separates the different sterols based on their retention times, and the mass spectrometer identifies and quantifies them based on their mass-to-charge ratio and fragmentation patterns.

-

Data Analysis: The amounts of ergosterol and lanosterol (or other 14α-methyl sterols) are quantified by comparing peak areas to those of known standards. The percentage of ergosterol inhibition is then calculated.

Caption: Experimental workflow for assessing the antifungal action of sulconazole.

Conclusion

This compound's antifungal efficacy is firmly rooted in its ability to inhibit lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway. This targeted action disrupts the fungal cell membrane, leading to cell death. The provided experimental protocols offer a framework for the quantitative assessment of its antifungal activity and the direct measurement of its impact on sterol synthesis. A thorough understanding of this mechanism is essential for the continued development of novel antifungal agents and for optimizing the use of existing therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Articles [globalrx.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Sulconazole | C18H15Cl3N2S | CID 5318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmacodynamics of Sulconazole_Chemicalbook [chemicalbook.com]

- 6. Ergosterol - Wikipedia [en.wikipedia.org]

- 7. This compound | C18H16Cl3N3O3S | CID 65495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sulconazole Nitrate: Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulconazole (B1214277) nitrate (B79036) is a synthetic broad-spectrum antifungal agent belonging to the imidazole (B134444) class. It is utilized topically for the treatment of superficial fungal infections of the skin, such as tinea corporis, tinea cruris, and tinea versicolor. Its therapeutic effect is derived from the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for the analysis and formulation of sulconazole nitrate, intended to serve as a valuable resource for professionals in the field of drug development and mycological research.

Molecular Structure and Identification

This compound is the mononitrate salt of sulconazole. It is a racemic mixture of (±)-1-[2,4-Dichloro-β-[(p-chlorobenzyl)thio]phenethyl]imidazole.[1] The presence of a chiral center results in two enantiomers, though the racemic form is used clinically.

| Identifier | Value |

| Chemical Name | (±)-1-[2,4-Dichloro-β-[(p-chlorobenzyl)thio]phenethyl]imidazole mononitrate[1][2] |

| CAS Number | 61318-91-0[2] |

| Molecular Formula | C₁₈H₁₅Cl₃N₂S · HNO₃[3] |

| Molecular Weight | 460.77 g/mol [1][2][4] |

| IUPAC Name | 1-[2-[(4-chlorophenyl)methylsulfanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid[2] |

| SMILES | C1=CC(=CC=C1CSC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.--INVALID-LINK--(O)[O-][2] |

| InChIKey | CRKGMGQUHDNAPB-UHFFFAOYSA-N[2] |

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1][2][4] Its lipophilic nature is a key characteristic for its use in topical formulations designed to penetrate the stratum corneum.[5]

| Property | Value | Reference |

| Physical Appearance | White to off-white crystalline powder | [1][2][4] |

| Melting Point | Approximately 130-132°C | [1][6] |

| Solubility | Freely soluble in pyridine; slightly soluble in ethanol (B145695), acetone (B3395972), and chloroform; very slightly soluble in water. Soluble in DMSO (~25 mg/mL) and DMF (~25 mg/mL). | [1][6][7] |

| pKa | 6.78 (strong base) | [6] |

| LogP | 6.06 | [6] |

Mechanism of Action

Sulconazole, like other imidazole antifungals, disrupts the integrity of the fungal cell membrane by inhibiting the synthesis of ergosterol.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The primary target of sulconazole is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[8][9] This enzyme is crucial for the conversion of lanosterol to ergosterol. By binding to the heme iron of the enzyme, sulconazole blocks this demethylation step.[8] This leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterols within the fungal cell membrane.[2][9] The altered membrane composition increases permeability and disrupts the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[8][10]

Antifungal Spectrum

This compound exhibits broad-spectrum activity against common pathogenic dermatophytes and yeasts.[1][11]

| Organism | Activity | Reference |

| Trichophyton rubrum | Active | [1][11] |

| Trichophyton mentagrophytes | Active | [1][11] |

| Epidermophyton floccosum | Active | [1][11] |

| Microsporum canis | Active | [1][11] |

| Malassezia furfur (Tinea versicolor) | Active | [1][11] |

| Candida albicans | Active in vitro | [1][11] |

| Certain Gram-positive bacteria | Active in vitro | [1] |

Pharmacokinetics

Following topical application, this compound penetrates the stratum corneum but systemic absorption is low.

| Parameter | Finding | Study Details | Reference |

| Percutaneous Absorption | 8.7% - 11.3% of the applied dose | 1% cream formulation applied to human abdominal skin. | [12] |

| Skin Retention | High affinity for the stratum corneum, where it remains in large quantities for over 48 hours. | Study in hairless rats. | [13] |

| Systemic Elimination | Systemically absorbed drug is excreted in urine (approx. 6.7%) and feces (approx. 2.0%). | Human study with topical application. | [12][14] |

Experimental Protocols

Synthesis of this compound

The synthesis can be achieved via the reaction of 1-[2,4-dichloro-β-(methylcarbonylthio)phenethyl]imidazole oxalate (B1200264) with α,p-dichlorotoluene, followed by precipitation of the nitrate salt.

Methodology:

-

A solution of sodium hydroxide in methanol is prepared under a nitrogen atmosphere.

-

1-[2,4-dichloro-β-(methylcarbonylthio)phenethyl]imidazole oxalate is added and the mixture is stirred at room temperature for approximately 30 minutes to generate the thiol intermediate.

-

α,p-dichlorotoluene is added, and the solution is stirred for an additional 15 minutes.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between ether and water. The ether extract is washed, dried, and concentrated.

-

Nitric acid is added dropwise to the concentrated ether solution until the precipitation of the nitrate salt is complete.

-

The resulting this compound is recrystallized from acetone to yield the final product.[10]

UHPLC Method for Assay and Impurity Profiling

A validated Ultra-High-Performance Liquid Chromatography (UHPLC) method is essential for determining the purity of this compound and quantifying related substances, such as its primary oxidative degradant, sulconazole sulfoxide.

Methodology:

-

Instrumentation: Agilent Infinity 1290 UHPLC system or equivalent.[10]

-

Column: Waters Acquity BEH C18 (2.1 mm × 100 mm, 1.7 µm).[10]

-

Mobile Phase A: Methanol and 0.1 mM Ammonium Acetate Buffer (pH 5.0) (20:80, v/v).[10]

-

Mobile Phase B: Methanol and Acetonitrile (40:60, v/v).[10]

-

Gradient Program: 0 min, 40% B; 8 min, 90% B; 8.1 min, 40% B; 10 min, 40% B.[10]

-

Flow Rate: 0.5 mL/min.[10]

-

Temperature: Ambient.[10]

-

Detection: UV at 210 nm.[10]

-

Injection Volume: 2 µL.[10]

-

Sample Preparation: Dissolve the sample in a diluent of methanol and water (60:40, v/v) to a final concentration of approximately 1.5 mg/mL.[10]

In Vitro Antifungal Susceptibility Testing

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27 (for yeasts) and M38 (for filamentous fungi), is the reference method for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Antifungal Preparation: Prepare a stock solution of this compound in DMSO. Perform serial twofold dilutions in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve the desired final concentration range.

-

Inoculum Preparation: Grow the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar). Prepare a fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI 1640 medium to achieve the final standardized inoculum density (0.5-2.5 x 10³ CFU/mL for yeasts).[1]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized fungal suspension. Include a drug-free well as a growth control.

-

Incubation: Incubate the plates at 35°C. Reading times vary by organism: 24-48 hours for Candida spp. and up to 7 days for slower-growing dermatophytes.[1][4][15]

-

MIC Determination: The MIC is determined visually as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥80% for azoles) compared to the growth control.[14][16]

In Vitro Drug Release from Topical Formulations

The Franz diffusion cell system is a standard method for evaluating the release and permeation of drugs from semi-solid topical formulations.

Methodology:

-

Apparatus: Vertical Franz diffusion cell.

-

Receptor Medium: A medium in which the drug is soluble, for example, a mixture of ethanol and phosphate buffer pH 7.4 (2:3), maintained at 37±2°C and continuously stirred.[1]

-

Membrane: An artificial semipermeable membrane (e.g., Cellophane) is mounted between the donor and receptor compartments.[1]

-

Application: A precise amount of the this compound formulation is applied to the surface of the membrane in the donor compartment.

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment for analysis. The withdrawn volume is immediately replaced with fresh receptor medium to maintain sink conditions.

-

Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as UV-Vis spectrophotometry (λmax ~227 nm) or HPLC.

-

Data Analysis: The cumulative amount of drug released per unit area is plotted against time to determine the release profile and kinetics.

Conclusion

This compound remains a relevant and effective agent for the topical treatment of common dermatophytoses. A thorough understanding of its molecular structure, physicochemical characteristics, and mechanism of action is fundamental for the development of optimized and stable topical formulations. The experimental protocols detailed in this guide for synthesis, analysis, and in vitro performance testing provide a framework for researchers and drug development professionals to effectively work with this important antifungal compound. Continued research, particularly in novel drug delivery systems, may further enhance its therapeutic efficacy and patient compliance.

References

- 1. Precision and Accuracy of Fluconazole Susceptibility Testing by Broth Microdilution, Etest, and Disk Diffusion Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. prepchem.com [prepchem.com]

- 4. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN106632058A - New crystal form of this compound and preparation method - Google Patents [patents.google.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Susceptibility Testing of Fluconazole by the NCCLS Broth Macrodilution Method, E-Test, and Disk Diffusion for Application in the Routine Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Regional Differences in Antifungal Susceptibility of the Prevalent Dermatophyte Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Collaborative Evaluation of Optimal Antifungal Susceptibility Testing Conditions for Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

In Vitro Antifungal Activity Spectrum of Sulconazole Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro antifungal activity of sulconazole (B1214277) nitrate, an imidazole-based topical antimicrobial agent. It details the compound's mechanism of action, summarizes its spectrum of activity against key fungal pathogens, and outlines the standardized experimental protocols used for its evaluation.

Mechanism of Action

Sulconazole nitrate, like other imidazole (B134444) derivatives, exerts its antifungal effect by disrupting the integrity of the fungal cell membrane. Its primary target is the enzyme lanosterol (B1674476) 14α-demethylase, a crucial cytochrome P-450-dependent enzyme in the biosynthesis of ergosterol (B1671047). Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, structure, and function.

By inhibiting lanosterol 14α-demethylase, sulconazole blocks the conversion of lanosterol to ergosterol. This inhibition leads to two critical downstream effects:

-

Ergosterol Depletion: A deficiency of ergosterol compromises the structural integrity of the fungal cell membrane.

-

Accumulation of Toxic Intermediates: The blockage results in the accumulation of methylated sterol precursors, such as lanosterol, which are incorporated into the membrane, further disrupting its normal architecture and function.

The culmination of these effects is an increase in cell membrane permeability, allowing the leakage of essential intracellular components and ultimately leading to fungal cell death.[1] This targeted disruption of a vital fungal-specific pathway is the basis for its broad-spectrum activity.

References

The Pharmacodynamics of Sulconazole Nitrate: An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sulconazole (B1214277) nitrate (B79036), a broad-spectrum imidazole (B134444) antifungal agent, exerts its therapeutic effect through the potent and specific inhibition of a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. This disruption of fungal cell membrane integrity leads to fungistatic and, at higher concentrations, fungicidal activity against a wide range of pathogenic fungi, including dermatophytes and yeasts. This technical guide provides a comprehensive overview of the pharmacodynamics of sulconazole nitrate, detailing its mechanism of action, quantitative antifungal activity, and the experimental protocols used to elucidate these properties. Visualizations of the core mechanism and experimental workflows are provided to facilitate a deeper understanding for research and development applications.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal activity of this compound stems from its inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[1][2][3] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1][3]

The imidazole moiety of sulconazole binds to the heme iron atom within the active site of lanosterol 14α-demethylase, effectively blocking its catalytic activity.[4] This inhibition has two major downstream consequences for the fungal cell:

-

Ergosterol Depletion: The reduction in ergosterol levels alters the physical properties of the fungal cell membrane, leading to increased permeability and disruption of membrane-bound enzyme function.[1][3]

-

Accumulation of Toxic Methylated Sterols: The enzymatic blockage results in the intracellular accumulation of 14α-methylated sterol precursors, which are toxic to the fungal cell and further disrupt membrane structure and function.[1][3]

The culmination of these effects is a compromised cell membrane that can no longer maintain its integrity, leading to the leakage of essential cellular components and ultimately, cell death.[1]

References

- 1. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Sulconazole Nitrate's Effect on the Ergosterol Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulconazole (B1214277) nitrate (B79036), a member of the imidazole (B134444) class of antifungal agents, exerts its therapeutic effect by disrupting the integrity and function of the fungal cell membrane. This in-depth technical guide delineates the core mechanism of action of sulconazole nitrate, focusing on its targeted inhibition of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an indispensable sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and its depletion has profound consequences for fungal viability. This document provides a comprehensive overview of the molecular interactions, downstream cellular effects, and methodologies for studying the antifungal properties of this compound.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal activity of this compound stems from its potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (also known as CYP51 or Erg11p).[1] This enzyme catalyzes a critical step in the biosynthesis of ergosterol from its precursor, lanosterol.[1][2][3]

The imidazole moiety of this compound coordinates with the heme iron atom at the active site of lanosterol 14α-demethylase, effectively blocking its catalytic activity.[2] This inhibition has two major downstream consequences:

-

Depletion of Ergosterol: The blockade of lanosterol conversion leads to a significant reduction in the cellular levels of ergosterol.[1] The resulting ergosterol-deficient membrane exhibits increased permeability and altered fluidity, which impairs the function of membrane-bound enzymes and transport systems, ultimately leading to the cessation of fungal growth and replication.[1]

-

Accumulation of Toxic Methylated Sterols: The inhibition of lanosterol 14α-demethylase results in the intracellular accumulation of 14α-methylated sterol precursors, such as lanosterol. These aberrant sterols are incorporated into the fungal cell membrane, where they disrupt its normal structure and function, contributing to cellular stress and toxicity.

This dual mechanism of ergosterol depletion and toxic sterol accumulation culminates in the disruption of the fungal cell membrane's integrity, leading to either fungistatic (growth inhibition) or fungicidal (cell death) effects, depending on the fungal species and the concentration of the drug.[1]

Quantitative Data

| Antifungal Agent | Target Organism | Assay Type | IC50 Value (µM) | Reference |

| This compound | Candida albicans | Lanosterol 14α-demethylase Inhibition | Data not available | |

| This compound | Trichophyton rubrum | Ergosterol Biosynthesis Inhibition | Data not available | |

| Miconazole | Candida albicans (CYP51) | Lanosterol 14α-demethylase Inhibition | ~0.057 | [4] |

| Ketoconazole | Candida albicans | Ergosterol Biosynthesis Inhibition | Value not specified | [5] |

| Itraconazole | Candida albicans (CYP51) | Lanosterol 14α-demethylase Inhibition | 0.039 - 0.30 | [4] |

| Fluconazole | Candida albicans (CYP51) | Lanosterol 14α-demethylase Inhibition | ≥30 | [4] |

Mandatory Visualizations

Ergosterol Biosynthesis Pathway and the Site of this compound Inhibition

Experimental Workflow for Assessing Antifungal Mechanism of Action

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the effect of this compound on the ergosterol biosynthesis pathway.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

-

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Fungal isolate (e.g., Candida albicans)

-

Spectrophotometer or microplate reader

-

Sterile saline

-

0.5 McFarland standard

-

-

Procedure:

-

Preparation of Antifungal Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 1600 µg/mL).

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well plate to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).

-

Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50%) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

-

Ergosterol Quantification Assay

This protocol allows for the quantification of total ergosterol content in fungal cells treated with this compound.

-

Materials:

-

Fungal culture treated with varying concentrations of this compound

-

Alcoholic potassium hydroxide (B78521) (25% KOH in ethanol)

-

n-heptane

-

Sterile distilled water

-

Spectrophotometer

-

-

Procedure:

-

Cell Harvesting: After incubation with this compound (as in the MIC assay), harvest the fungal cells from each concentration by centrifugation.

-

Saponification: Resuspend the cell pellets in alcoholic potassium hydroxide solution. Incubate at 85°C for 1 hour to saponify the cellular lipids.

-

Ergosterol Extraction: After cooling, add a mixture of sterile distilled water and n-heptane to the samples. Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.

-

Spectrophotometric Analysis: Transfer the n-heptane layer to a quartz cuvette. Scan the absorbance from 240 to 300 nm. The presence of ergosterol is indicated by a characteristic four-peaked curve.

-

Quantification: The amount of ergosterol can be calculated based on the absorbance values at specific wavelengths (e.g., A281.5 - A230) and comparison to a standard curve of pure ergosterol. The percentage of ergosterol inhibition at each this compound concentration is then calculated relative to the untreated control.

-

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay (Cell-Free)

This assay directly measures the inhibitory effect of this compound on the activity of the target enzyme.

-

Materials:

-

Microsomal fraction containing lanosterol 14α-demethylase from a relevant fungal species

-

This compound

-

Lanosterol (substrate)

-

NADPH regenerating system

-

Reaction buffer

-

High-performance liquid chromatography (HPLC) system

-

-

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the microsomal fraction, reaction buffer, and varying concentrations of this compound.

-

Pre-incubation: Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add lanosterol and the NADPH regenerating system to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., strong acid or organic solvent).

-

Product Analysis: Extract the sterols and analyze the conversion of lanosterol to its demethylated product using HPLC.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

This compound is an effective antifungal agent that targets the ergosterol biosynthesis pathway, a cornerstone of fungal cell membrane integrity. Its specific inhibition of lanosterol 14α-demethylase leads to a cascade of events that ultimately compromise the viability of the fungal pathogen. The experimental protocols and visualization tools provided in this guide offer a robust framework for researchers to further investigate the nuanced mechanisms of this compound and to aid in the development of new and improved antifungal therapies. A deeper understanding of its quantitative inhibitory properties will be crucial for optimizing its clinical application and combating the rise of antifungal resistance.

References

In-Depth Technical Guide: The Broad-Spectrum Antifungal Activity of Sulconazole Against Dermatophytes and Yeasts

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulconazole (B1214277), an imidazole (B134444) antifungal agent, exhibits a broad spectrum of activity against a wide range of fungi, including dermatophytes and yeasts, which are common causative agents of superficial mycoses. This technical guide provides a comprehensive overview of the in vitro activity of sulconazole, detailing its mechanism of action, experimental testing protocols, and quantitative susceptibility data. Sulconazole's primary mode of action involves the disruption of fungal cell membrane integrity through the inhibition of ergosterol (B1671047) biosynthesis, a pathway critical for fungal survival. This is achieved by specifically targeting and inhibiting the enzyme lanosterol (B1674476) 14α-demethylase. This guide consolidates available data on the minimum inhibitory concentrations (MICs) of sulconazole against various clinically relevant fungal species and outlines the standardized methodologies used to determine these values, providing a valuable resource for researchers and professionals in the field of antifungal drug development.

Introduction

Dermatophytes, belonging to the genera Trichophyton, Microsporum, and Epidermophyton, are the primary causative agents of dermatophytosis, a common superficial fungal infection affecting the skin, hair, and nails.[1][2] Additionally, yeasts, particularly species of the genus Candida, are significant opportunistic pathogens capable of causing both superficial and systemic infections. The imidazole class of antifungal agents has long been a cornerstone in the treatment of these infections, and sulconazole stands out as a potent member of this class.[3] This document serves as a technical guide to the antifungal properties of sulconazole, with a focus on its activity against dermatophytes and yeasts.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The antifungal activity of sulconazole, like other azole antifungals, is primarily due to its interference with the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] Ergosterol plays a crucial role in maintaining the structural integrity, fluidity, and proper function of the fungal cell membrane.

Sulconazole exerts its effect by inhibiting the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase. This enzyme is a key catalyst in the conversion of lanosterol to ergosterol. By binding to the heme iron of the enzyme, sulconazole effectively blocks this demethylation step. The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors within the fungal cell. This disruption of sterol composition alters the physical properties of the cell membrane, increasing its permeability and leading to the leakage of essential intracellular components, ultimately resulting in the inhibition of fungal growth and, at higher concentrations, cell death.

In Vitro Susceptibility Data

The in vitro activity of sulconazole has been evaluated against a variety of dermatophytes and yeasts. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from available literature. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.

Activity Against Dermatophytes

Table 1: Comparative In Vitro Activity of Azole Antifungals against Trichophyton Species

| Antifungal Agent | Trichophyton rubrum MIC Range (µg/mL) | Trichophyton mentagrophytes MIC Range (µg/mL) |

| Ketoconazole | 0.064 - 24 | 0.0625 - 2 |

| Itraconazole | 0.094 - 12 | ≤0.031 - 1.0 |

| Fluconazole (B54011) | 64 - ≥256 | 1 - 64 |

| Sulconazole | Potent activity reported [1][2][4] | Potent activity reported [1][2][4] |

Data for comparator agents compiled from multiple sources.[6][7][8]

Table 2: Comparative In Vitro Activity of Azole Antifungals against Microsporum and Epidermophyton Species

| Antifungal Agent | Microsporum canis MIC Range (µg/mL) | Epidermophyton floccosum MIC Range (µg/mL) |

| Ketoconazole | 0.0313 - 0.25 | Potent activity reported |

| Itraconazole | 0.016 - 0.50 | 0.034 (GM) |

| Fluconazole | 2 - 8 | 12 - 32 |

| Sulconazole | Potent activity reported [1][2][4] | Potent activity reported [1][2][4] |

Data for comparator agents compiled from multiple sources.[9][10][11]

Activity Against Yeasts

More specific quantitative data is available for the in vitro activity of sulconazole against various Candida species.

Table 3: In Vitro Activity of Sulconazole against Candida Species

| Organism (No. of Isolates) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Candida albicans (106) | 0.2 - 6.2 | 1.6 | 3.1 |

| Candida glabrata (22) | 0.8 - 12.5 | 3.1 | 6.2 |

| Candida tropicalis (20) | 0.4 - 12.5 | 1.6 | 6.2 |

| Candida parapsilosis (18) | 0.2 - 3.1 | 0.8 | 1.6 |

| Candida krusei (10) | 1.6 - 12.5 | 6.2 | 12.5 |

| Candida guilliermondii (5) | 0.8 - 3.1 | - | - |

| Candida lusitaniae (2) | 0.8 - 1.6 | - | - |

| Candida pseudotropicalis (1) | 0.8 | - | - |

| Candida stellatoidea (1) | 0.8 | - | - |

Data adapted from a study evaluating the in vitro activity of several imidazoles.

Experimental Protocols: Antifungal Susceptibility Testing

The determination of in vitro antifungal activity is performed using standardized methods to ensure reproducibility and comparability of results between laboratories. The Clinical and Laboratory Standards Institute (CLSI) has established reference methods for antifungal susceptibility testing. For filamentous fungi, including dermatophytes, the CLSI M38-A2 document provides a standardized broth microdilution method.

CLSI M38-A2 Broth Microdilution Method for Dermatophytes

This method involves the following key steps:

-

Inoculum Preparation:

-

Dermatophyte isolates are cultured on a suitable medium, such as potato dextrose agar, to promote conidiation.

-

Conidia are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80).

-

The suspension is adjusted to a specific turbidity using a spectrophotometer to achieve a final inoculum concentration of approximately 1-3 x 10³ CFU/mL.

-

-

Antifungal Agent Preparation:

-

Sulconazole is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

-

Serial twofold dilutions of the antifungal agent are prepared in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the prepared fungal suspension.

-

The plates are incubated at 28-30°C for 4 to 7 days, or until sufficient growth is observed in the growth control well (drug-free).

-

-

Endpoint Determination:

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥80%) compared to the growth in the control well. The reading is performed visually or using a spectrophotometer.

-

Conclusion

Sulconazole demonstrates potent, broad-spectrum in vitro activity against a wide array of clinically significant dermatophytes and yeasts. Its established mechanism of action, targeting the essential ergosterol biosynthesis pathway, provides a solid foundation for its efficacy. The quantitative data, particularly against Candida species, confirms its inhibitory effects at low concentrations. While more recent, comprehensive MIC data for sulconazole against a broad panel of dermatophytes would be beneficial, existing literature and comparative data strongly support its continued relevance as a valuable antifungal agent. The standardized protocols for antifungal susceptibility testing, such as the CLSI M38-A2 method, are crucial for the continued evaluation of sulconazole and the development of new antifungal therapies. This technical guide provides a consolidated resource for researchers and drug development professionals, facilitating a deeper understanding of sulconazole's antifungal properties and its role in the management of superficial mycoses.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. drugs.com [drugs.com]

- 3. europeanreview.org [europeanreview.org]

- 4. Exelderm (Sulconazole): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. Sulconazole. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. Evaluation of susceptibility of Trichophyton mentagrophytes and Trichophyton rubrum clinical isolates to antifungal drugs using a modified CLSI microdilution method (M38-A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activities of four antifungal drugs against Trichophyton rubrum isolates exhibiting resistance to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Microsporum | Research Starters | EBSCO Research [ebsco.com]

- 11. Antifungal susceptibility and virulence factors of clinically isolated dermatophytes in Tehran, Iran - PMC [pmc.ncbi.nlm.nih.gov]

Sulconazole Nitrate: A Technical Guide to its Potential for Antibacterial Activity Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulconazole (B1214277) nitrate (B79036) is a synthetic imidazole (B134444) derivative well-established as a broad-spectrum antifungal agent.[1][2][3] It is primarily used topically for the treatment of superficial dermatomycoses caused by dermatophytes and yeasts.[1][4] Structurally related to other imidazole antimicrobials, sulconazole's primary mechanism of action in fungi involves the disruption of the cell membrane.[5][6] Beyond its fungistatic and fungicidal properties, a growing body of evidence indicates that sulconazole nitrate possesses a significant spectrum of activity against certain bacteria, particularly Gram-positive species.[7][8][9] This dual activity presents an opportunity to investigate sulconazole as a potential therapeutic agent for mixed fungal-bacterial infections or as a basis for developing novel antibacterial compounds.

This technical guide provides an in-depth overview of the current understanding of this compound's antibacterial potential. It summarizes key quantitative data, details relevant experimental protocols for its evaluation, and elucidates its proposed mechanisms of action through pathway and workflow diagrams to facilitate further research and development.

Mechanism of Antibacterial Action

While the exact antibacterial mechanism of sulconazole is not as well-established as its antifungal action, recent studies on sulconazole and related azole compounds have illuminated several potential pathways that differ from its classic target. The primary proposed mechanisms center on the disruption of bacterial energy metabolism and membrane transport functions.

1. Disruption of Proton Motive Force (PMF) and Inhibition of Efflux Pumps

A key proposed mechanism for sulconazole's antibacterial activity is its ability to dissipate the proton motive force (PMF) across the bacterial cell membrane.[10][11] The PMF is a crucial electrochemical gradient that powers essential cellular processes, including ATP synthesis, motility, and the active transport of molecules via efflux pumps.[12][13][14] Efflux pumps are a primary mechanism of antibiotic resistance in bacteria, actively expelling antimicrobial agents from the cell.[10][15]

By disrupting the PMF, sulconazole is thought to inhibit the activity of these efflux pumps, leading to an intracellular accumulation of the drug and other toxins.[10][11] This disruption also leads to reduced levels of ATP and NADH and a subsequent increase in reactive oxygen species (ROS), ultimately causing bacterial cell death. This mechanism has been specifically investigated in the context of eradicating multidrug-resistant Klebsiella pneumoniae persisters.

2. Inhibition of Ergosterol (B1671047) Synthesis Pathway (Antifungal Mechanism)

Sulconazole's primary antifungal mechanism involves the inhibition of the cytochrome P-450 dependent enzyme, lanosterol (B1674476) 14-alpha-demethylase.[5][6] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component for maintaining the integrity of the fungal cell membrane.[5][6] Inhibition leads to ergosterol depletion and the accumulation of toxic sterol intermediates, increasing membrane permeability and leading to cell death.[5] While bacteria do not produce ergosterol, this pathway highlights sulconazole's potent ability to interfere with sterol biosynthesis and disrupt cell membrane integrity, a function that may have analogous targets in the bacterial membrane.

In Vitro Antibacterial Activity

This compound has demonstrated a broad spectrum of activity against various microorganisms in vitro. Its efficacy is most noted against dermatophytes, yeasts, and certain Gram-positive bacteria.[1][4]

Table 1: Spectrum of Antibacterial Activity of this compound

| Bacterial Group | Reported Activity | Specific Organisms Mentioned |

|---|---|---|

| Gram-positive bacteria | Susceptible | Staphylococcus species, Streptococcus faecalis, various Gram-positive anaerobes[6] |

| Gram-negative bacteria | Limited / Not Established | Klebsiella pneumoniae (persister cells) |

Table 2: In Vitro Susceptibility Data for this compound

| Bacterial Species | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|---|---|

| Gram-positive bacteria (general) | Multiple | < 5,000 (5 mg/L)[3] | N/A | N/A | Data Not Available |

| Staphylococcus spp. | Several | < 12,500 (12.5 mg/L)[6] | N/A | N/A | Data Not Available |

| Streptococcus faecalis | Not Specified | < 12,500 (12.5 mg/L)[6] | N/A | N/A | Data Not Available |

| Gram-positive anaerobes | Several | < 12,500 (12.5 mg/L)[6] | N/A | N/A | Data Not Available |

Note: N/A indicates that specific data was not available in the cited literature. Further research is required to establish species-specific MIC values and zone of inhibition diameters.

Experimental Protocols for Antibacterial Assessment

Standardized methods are crucial for evaluating the antibacterial potential of this compound. The following sections detail the protocols for determining its minimum inhibitory concentration (MIC), zone of inhibition, and its effect on bacterial biofilm formation.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[16][17]

Protocol:

-

Preparation of Bacterial Inoculum: Aseptically transfer colonies of the test bacterium from a fresh agar (B569324) plate into a suitable broth (e.g., Mueller-Hinton Broth). Incubate at 37°C until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[18][19] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[16]

-

Serial Dilution: In a 96-well microtiter plate, dispense 100 µL of broth into all wells.[16] Add 100 µL of a high-concentration sulconazole stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent well in the same row, discarding the final 100 µL from the last dilution well.[16]

-

Inoculation: Add the diluted bacterial inoculum to each well, except for a sterility control well (broth only). Include a growth control well (inoculum and broth, no drug).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[16]

-

Result Interpretation: The MIC is the lowest concentration of sulconazole in which no visible bacterial growth (turbidity) is observed.[20]

References

- 1. benchchem.com [benchchem.com]

- 2. asm.org [asm.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Sulconazole. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Sulconazole | C18H15Cl3N2S | CID 5318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Crystal violet assay [bio-protocol.org]

- 8. static.igem.org [static.igem.org]

- 9. Exelderm (Sulconazole): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. Inhibition of efflux pumps by FDA-approved drugs oxiconazole and sertaconazole restores antibiotic susceptibility in multidrug-resistant S. aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of efflux pumps by FDA-approved drugs oxiconazole and sertaconazole restores antibiotic susceptibility in multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proton motive force and antibiotic tolerance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Proton motive force and antibiotic tolerance in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. protocols.io [protocols.io]

- 18. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 19. microbenotes.com [microbenotes.com]

- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

Sulconazole Nitrate: A Technical Guide on its Fungistatic Mode of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the primary fungistatic mechanism of sulconazole (B1214277) nitrate (B79036), a broad-spectrum imidazole (B134444) antifungal agent. It details the molecular target, the biochemical consequences of drug-target interaction, and the resulting effects on fungal cell viability. This guide also includes summaries of quantitative data on its antifungal activity and detailed experimental protocols for key assays used to elucidate its mechanism of action.

Core Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Sulconazole nitrate's principal mode of action is the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[1][2] As a member of the imidazole class of antifungals, its primary molecular target is the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (also known as CYP51).[3][4][5] This enzyme is critical in the sterol biosynthesis pathway, catalyzing the conversion of lanosterol to ergosterol.[6]

Ergosterol is the predominant sterol in fungal cell membranes, where it is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins, analogous to cholesterol in mammalian cells.[3][2][5] The interaction of this compound with lanosterol 14α-demethylase leads to two significant cellular consequences:

-

Depletion of Ergosterol : The inhibition of the enzyme halts the production of ergosterol. The resulting deficiency of this vital sterol alters the physical properties of the fungal membrane, leading to increased permeability and disruption of cellular transport and signaling processes.[1]

-

Accumulation of Toxic Methylated Sterols : The enzymatic block causes the accumulation of lanosterol and other 14α-methylated sterol precursors.[3][7][8] The integration of these toxic sterol intermediates into the fungal membrane further destabilizes its structure and function, contributing significantly to the antifungal effect.[3][5][7]

This combined disruption of the cell membrane's structure and function inhibits fungal growth and reproduction, resulting in a fungistatic effect.[3] At higher concentrations or with susceptible organisms, the severe membrane damage can lead to leakage of essential cellular contents and ultimately cell death, demonstrating fungicidal properties.[3]

Quantitative Data: In Vitro Antifungal Activity

| Fungal Group | Activity Level | Citation(s) |

| Dermatophytes | Active at concentrations below 5 mg/L | [10] |

| Yeasts (Candida spp.) | Active at concentrations below 5 mg/L | [10] |

| Gram-positive bacteria | Active at MICs below 12.5 mg/L | [10] |

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Experimental Protocols

The following sections detail standardized methodologies used to determine the fungistatic activity and confirm the mechanism of action of antifungal agents like this compound.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, harmonized with standards from the Clinical and Laboratory Standards Institute (CLSI).[11] This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[11][12]

3.1.1 Materials

-

This compound powder

-

100% Dimethyl sulfoxide (B87167) (DMSO)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal isolates (e.g., Trichophyton rubrum, Candida albicans)

-

Sterile saline (0.85%)

-

Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

-

Sterile 96-well, U-bottom or flat-bottom microtiter plates

-

Spectrophotometer and/or 0.5 McFarland standard

-

Multichannel pipette

3.1.2 Procedure

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 1600 µg/mL) by dissolving the powder in 100% DMSO.[11]

-

Drug Dilution Plate: a. Add 100 µL of RPMI 1640 medium to wells 2 through 11 of a 96-well plate.[11] b. Create a working drug solution at twice the highest desired final concentration in RPMI 1640. The final DMSO concentration should not exceed 1%.[11][13] c. Add 200 µL of this working solution to well 1.[11] d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly and continue this process down to well 10. Discard the final 100 µL from well 10. Well 11 serves as the drug-free growth control, and well 12 serves as the sterility (medium only) control.[11][12]

-

Inoculum Preparation: a. For Yeasts: Subculture the isolate on SDA for 24-48 hours at 35°C. Harvest colonies and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[11][13] b. For Molds (Dermatophytes): Grow the mold on PDA for 5-7 days at 35°C until sporulation is evident. Harvest conidia by flooding the plate with sterile saline (containing 0.05% Tween 80) and gently scraping the surface. Adjust the conidial suspension to the desired concentration using a hemocytometer or spectrophotometer.[11][13] c. Dilute the standardized suspension in RPMI 1640 to achieve the final working inoculum concentration (e.g., for yeasts, a 1:1000 dilution to get ~1-5 x 10³ CFU/mL).[13]

-

Inoculation and Incubation: Add 100 µL of the final working inoculum to each well from 1 to 11. The final volume in each test well will be 200 µL. Incubate the plate at 35°C for 48-72 hours.[9][11]

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the drug-free growth control well. This can be determined visually or by using a spectrophotometer to measure optical density.[11][12]

Protocol for Fungal Ergosterol Quantification

This protocol describes a method to quantify total ergosterol content in fungal cells, providing direct evidence for the mechanism of action of ergosterol biosynthesis inhibitors. The method involves saponification followed by sterol extraction and spectrophotometric analysis.

3.2.1 Materials

-

Fungal culture grown with and without sub-inhibitory concentrations of this compound

-

25% Alcoholic potassium hydroxide (B78521) (KOH) solution (25g KOH, 35mL sterile water, brought to 100mL with 100% ethanol)

-

n-Heptane

-

Sterile distilled water

-

Vortex mixer

-

Water bath (85°C)

-

Spectrophotometer capable of scanning UV wavelengths (230-300 nm)

-

Quartz cuvettes

3.2.2 Procedure

-

Cell Harvesting: Harvest fungal cells from liquid culture (grown to mid-log phase) by centrifugation. Wash the cell pellet with sterile distilled water and determine the net wet weight.

-

Saponification: a. Add 3 mL of 25% alcoholic KOH solution to the cell pellet. b. Vortex vigorously for 1 minute. c. Transfer the suspension to a sterile borosilicate glass screw-cap tube and incubate in an 85°C water bath for 1 hour to saponify the cellular lipids. d. Allow the tube to cool to room temperature.

-

Sterol Extraction: a. Add 1 mL of sterile distilled water and 3 mL of n-heptane to the cooled suspension. b. Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the n-heptane layer. c. Allow the layers to separate.

-

Spectrophotometric Analysis: a. Carefully transfer the upper n-heptane layer to a quartz cuvette. b. Scan the absorbance of the sample from 240 nm to 300 nm. c. Ergosterol and its immediate precursor, 24(28)-dehydroergosterol, produce a characteristic four-peaked curve in this range. The presence of ergosterol is indicated by an absorbance peak at 281.5 nm.

-

Quantification: Calculate the ergosterol content based on the absorbance values at specific wavelengths (e.g., 281.5 nm and 230 nm) and compare the results from sulconazole-treated and untreated cells. A significant reduction in ergosterol in the treated sample confirms the drug's mechanism of action.

References

- 1. tandfonline.com [tandfonline.com]

- 2. academic.oup.com [academic.oup.com]

- 3. europeanreview.org [europeanreview.org]

- 4. ovid.com [ovid.com]

- 5. microsporum canis microsporum: Topics by Science.gov [science.gov]

- 6. drugs.com [drugs.com]

- 7. Antifungal susceptibilities of dermatophytic agents isolated from clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of In Vitro Activity of Five Antifungal Drugs against Dermatophytes Species Isolated from Clinical Samples Using the E-Test Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. journals.asm.org [journals.asm.org]

Physicochemical Characteristics of Sulconazole Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction Sulconazole (B1214277) nitrate (B79036) is a broad-spectrum antifungal agent belonging to the imidazole (B134444) class of compounds.[1] It is primarily used in topical formulations to treat superficial fungal infections of the skin, such as tinea corporis, tinea cruris, and tinea versicolor.[2][3][4] The therapeutic efficacy of a drug substance is intrinsically linked to its physicochemical properties, which influence its formulation, stability, bioavailability, and mechanism of action. This technical guide provides an in-depth overview of the core physicochemical characteristics of sulconazole nitrate powder, supported by experimental methodologies and data, to aid researchers and professionals in drug development and analysis.

General and Structural Properties

This compound is a synthetic imidazole derivative.[5] It is the nitrate salt of sulconazole.[5] The powder is consistently described as a white to off-white crystalline solid.[2][3][6][7]

| Identifier | Value | Reference |

| Chemical Name | (±)-1-[2,4-Dichloro-β-[(p-chlorobenzyl)thio]phenethyl]imidazole mononitrate | [2][3][4] |

| CAS Number | 61318-91-0 | [8][9][10] |

| Molecular Formula | C₁₈H₁₅Cl₃N₂S • HNO₃ | [8][9][10] |

| Molecular Weight | 460.77 g/mol (also reported as 460.8 g/mol ) | [2][7][8][9] |

Solubility Profile

The solubility of this compound is a critical factor for formulation development, particularly for topical and potential alternative delivery systems. It is a lipophilic drug with poor water solubility.[11] Detailed solubility data is presented below.

| Solvent | Solubility Description | Quantitative Value | Reference |

| Water | Very slightly soluble / Insoluble | 48.7 µg/mL (at pH 7.4) | [2][3][5][12] |

| Aqueous Buffers | Sparingly soluble | - | [9] |

| Pyridine | Freely soluble | - | [2][3][6][7] |

| Ethanol | Slightly soluble / Insoluble | ~0.1 mg/mL | [2][3][9][12] |

| Acetone | Slightly soluble | - | [2][3][6][7] |

| Chloroform | Slightly soluble | - | [2][3][6][7] |

| Dimethylformamide (DMF) | Soluble | ~25 mg/mL | [9][10] |

| Dimethyl Sulfoxide (DMSO) | Soluble | ~25 mg/mL (also reported as 92 mg/mL) | [9][10][12] |

| Methanol | Slightly soluble | - | [13] |

| Acetonitrile | Slightly soluble (with heat) | - | [13] |

| DMSO:PBS (1:2, pH 7.2) | - | ~0.33 mg/mL | [9] |

Note: A product information sheet mentions solubility in water at 50 mg/mL is achievable with heat and sonication, which should be considered a preparation instruction rather than a standard solubility measurement.[8]

Thermal, Spectroscopic, and Physicochemical Parameters

The thermal behavior, spectroscopic signature, and other key parameters are essential for identification, purity assessment, and understanding the drug's behavior in biological systems.

| Parameter | Value | Reference |

| Melting Point | 130-132 °C (Multiple sources report ~130 °C; other sources report 148-153 °C) | [2][3][8][13][14] |

| UV λmax | 219 nm (in Ethanol/DMSO/DMF) | [9][10] |

| pKa | 6.78 (strong base) | [11] |

| LogP | 6.06 | [11] |

Stability and Degradation

Proper storage and handling are crucial to maintain the integrity of this compound powder.

-

Storage Conditions : For long-term storage (≥4 years), a temperature of -20°C is recommended for the crystalline solid.[9][13] Short-term storage at room temperature is permissible.[13] The material should be protected from excessive heat (temperatures above 40°C or 104°F) and light.[2][3]

-

Solution Stability : Aqueous solutions of this compound are not recommended for storage longer than one day.[9]

-

Degradation Pathway : The primary degradation product of this compound is sulconazole sulfoxide, formed via sulfur oxidation.[15] Stress testing has been used to identify this degradant, which can be distinguished from N-oxide or sulfone derivatives through mass spectrometry.[15]

Mechanism of Action: Inhibition of Ergosterol Synthesis

This compound exerts its antifungal effect by disrupting the fungal cell membrane. It specifically inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[5][16][17] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that maintains its structural integrity and fluidity.[5][17] Inhibition of this pathway leads to the accumulation of toxic 14α-methyl sterols and a depletion of ergosterol, which increases cell membrane permeability and ultimately leads to fungal cell death.[5][16][17]

Experimental Methodologies

Assay and Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the assay and purity of this compound. The United States Pharmacopeia (USP) provides a detailed method.

-

Sample Preparation :

-

Standard Solution : An accurately weighed quantity of USP this compound Reference Standard is dissolved and diluted in the mobile phase to a final concentration of approximately 0.2 mg/mL.[18]

-

Assay Solution : Approximately 20 mg of this compound powder is accurately weighed, transferred to a 100-mL volumetric flask, dissolved in, and diluted to volume with the mobile phase.[18]

-

-

Chromatographic System :

-

Detector : UV detector set to 230 nm.[18]

-

Column : A 4.6-mm × 25-cm column containing L1 packing (C18 bonded silica).[18]

-

Column Temperature : Maintained at 40 ± 1.0 °C.[18]

-

Mobile Phase : 1.9 g of sodium 1-pentanesulfonate is dissolved in 300 mL of water, mixed with 700 mL of methanol, and the pH is adjusted to 3.8 ± 0.1 with 2N sulfuric acid. The solution is then filtered and degassed.[18]

-

-

Procedure : Equal volumes (approximately 10 µL) of the Standard and Assay solutions are injected into the chromatograph. The peak responses are recorded, and the quantity of this compound is calculated by comparing the peak response of the assay solution to that of the standard solution.[18]

Thermal Analysis (DSC and TGA)

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the solid-state properties of pharmaceutical powders.

-

Differential Scanning Calorimetry (DSC) :

-

Objective : To determine the melting point, heat of fusion, and detect polymorphism.[19]

-

Methodology : A small, accurately weighed sample (typically 1-5 mg) of this compound powder is placed into an aluminum pan and hermetically sealed. An empty, sealed pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic peak corresponds to the melting of the substance.[19][20]

-

-

Thermogravimetric Analysis (TGA) :

-

Objective : To assess thermal stability, decomposition temperature, and quantify residual solvents or moisture.[19][21]

-

Methodology : A sample of this compound powder (typically 5-10 mg) is placed in a tared TGA pan. The sample is heated at a controlled rate (e.g., 10 °C/min) in a furnace under a controlled atmosphere (e.g., nitrogen). The instrument continuously records the mass of the sample as a function of temperature. Mass loss at lower temperatures may indicate the presence of volatile solvents, while significant mass loss at higher temperatures indicates thermal decomposition.[21][22]

-

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound is commonly determined using the shake-flask method.

-

Objective : To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

-

Methodology :

-

An excess amount of this compound powder is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed flask.

-

The flask is agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After agitation, the suspension is allowed to stand to permit the settling of undissolved solid.

-

An aliquot of the supernatant is carefully removed and filtered (e.g., through a 0.22 µm syringe filter) to remove any remaining solid particles.

-

The concentration of this compound in the clear filtrate is then quantified using a validated analytical method, such as HPLC-UV.

-

References

- 1. Sulconazole - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. This compound Cream: Package Insert / Prescribing Info [drugs.com]

- 4. SULCONAZOLE NITRATEtopical solution 1.0% [dailymed.nlm.nih.gov]

- 5. This compound | C18H16Cl3N3O3S | CID 65495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jgpharmainc.com [jgpharmainc.com]

- 7. jgpharmainc.com [jgpharmainc.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Sulconazole-Loaded Solid Lipid Nanoparticles for Enhanced Antifungal Activity: In Vitro and In Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. usbio.net [usbio.net]

- 14. labproinc.com [labproinc.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 17. What is the mechanism of this compound? [synapse.patsnap.com]

- 18. newdruginfo.com [newdruginfo.com]

- 19. mt.com [mt.com]

- 20. researchgate.net [researchgate.net]

- 21. azom.com [azom.com]

- 22. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

Sulconazole Nitrate Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of sulconazole (B1214277) nitrate (B79036) in various organic solvents. The information is compiled and presented to assist researchers, scientists, and professionals in drug development in understanding the physicochemical properties of this active pharmaceutical ingredient (API). This document summarizes available quantitative data, outlines detailed experimental methodologies for solubility determination, and provides a visual representation of a typical experimental workflow.

Executive Summary